molecular formula C9H11FN4O4S B2459483 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethanesulfonyl fluoride CAS No. 877964-27-7

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethanesulfonyl fluoride

Cat. No. B2459483
CAS RN: 877964-27-7
M. Wt: 290.27
InChI Key: AVLREITXGMHJPE-UHFFFAOYSA-N
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Description

The compound “2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethanesulfonyl fluoride” is a chemical compound with various properties . It is related to the Transient receptor potential cation channel A 1 (TRPA1), which acts as a sensor for chemical irritants, pain, and cold .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name. The compound contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . The compound also contains a sulfonyl fluoride group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 414.424 . Other properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Chemical Synthesis and Preparation

  • Synthesis of Fluorinated Compounds : The compound has been used in the synthesis of various fluorinated molecules, which are relevant in conducting polymer research. For example, 1,2,4,5-Tetrafluorobenzene was converted to 1,2,4,5-tetrafluorobenzaldehyde and further protected as an acetal, demonstrating the versatility of such fluorine compounds in polymer research (Krebs & Jensen, 2003).

  • Fluorination Reactions : The compound has been involved in various fluorination reactions, essential for synthesizing diverse chemical structures. For instance, fluorination reactions of different furanoses have been investigated using similar compounds, highlighting the significance of such reactions in chemical synthesis (Mori & Morishima, 1994).

Biological and Pharmacological Research

  • Neuroprotective and MAO-B Inhibitory Activities : Research has been conducted on derivatives of this compound for their neuroprotective effects and monoamine oxidase B (MAO-B) inhibitory activities. This demonstrates its potential in neurological and psychiatric research (Mitkov et al., 2022).

  • Antimicrobial and Antioxidant Properties : Some derivatives of this compound have been synthesized and screened for antimicrobial, antioxidant, and anticancer properties. This indicates its utility in developing new therapeutic agents (Verma et al., 2021).

Materials Science and Engineering

  • Conducting Polymer Research : This compound's derivatives have applications in the synthesis of materials for conducting polymer research. The research in this field is aimed at developing advanced materials for various technological applications, as demonstrated by the synthesis of versatile fluorine compounds (Krebs & Jensen, 2003).

  • Synthesis of Complex Molecular Structures : Its use in the synthesis of complex molecular structures, such as diiron(III) complexes, showcases its role in the development of catalysts and reactive agents in materials science (Taktak et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly stated in the search results. Sigma-Aldrich, a supplier of the compound, states that the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN4O4S/c1-12-7-6(8(15)13(2)9(12)16)14(5-11-7)3-4-19(10,17)18/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLREITXGMHJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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